![molecular formula C18H21N5O3 B3016793 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234952-30-7](/img/structure/B3016793.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Description
The compound "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activities. Urea derivatives are known for their diverse pharmacological properties, including antimicrobial and antioxidant activities. The synthesis of such compounds typically involves the reaction of amines with isocyanates or carbamates, and they can be further modified to enhance their biological activities .
Synthesis Analysis
The synthesis of pyrimidinyl benzazolyl urea derivatives, which are structurally related to the compound , has been reported using pyrimidine-2-amine and methyl benzazolylcarbamate in the presence of potassium tert-butoxide in DMF . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the aromatic ring, such as chloro and nitro groups, can significantly influence the activity of these compounds. The intramolecular hydrogen bonding within urea derivatives is an important factor that affects their ability to form complexes with other molecules, which is essential for their biological function .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing that the substituent effect plays a significant role in complex formation. The breaking of the intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. Spectral data, including IR, 1H, 13C NMR, and mass spectra, are typically used to characterize these compounds and confirm their structures .
Scientific Research Applications
Antioxidant Activity
Recent studies have explored the antioxidant potential of various heterocyclic compounds, including derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. For instance, the preparation and characterization of coumarin-substituted heterocyclic compounds have shown significant antioxidant activities. These compounds exhibit high scavenging activities against stable DPPH radicals, indicating their potential as effective antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial and Anticancer Activities
The synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, has demonstrated promising antimicrobial and anticancer activities. These compounds have been tested against various cancer cell lines, showing high activity compared to reference drugs (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013). Additionally, a study on the synthesis and evaluation of the antioxidant activity of certain pyrimidin-2(1H)-one derivatives revealed their potential as effective antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).
Catalytic Applications
The catalytic oxidative carbonylation of amino moieties to ureas and other compounds has been extensively researched. A specific study found that using a PdI2/KI catalytic system in an ionic liquid allows for the efficient synthesis of ureas, showcasing the utility of such compounds in various catalytic applications (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Supramolecular Chemistry
In the field of supramolecular chemistry, the design and synthesis of molecular prisms and cages have been explored for their potential in heterogeneous catalysis and water treatment. One study detailed the synthesis of a urea-functionalized self-assembled molecular prism that demonstrated effective catalysis in water, highlighting the versatility of urea derivatives in creating functional supramolecular structures (Howlader, Das, Zangrando, & Mukherjee, 2016).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-18(22-14-2-3-15-16(10-14)26-12-25-15)21-11-13-4-8-23(9-5-13)17-19-6-1-7-20-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWPYZHYXVWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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